

Application Notes: Activating Sulfo-Cy5 Carboxylic Acid for Amine Coupling

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Compound of Interest

Compound Name: Sulfo-Cy5 carboxylic acid TEA

Cat. No.: B15554903

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Introduction

Sulfo-Cyanine5 (Sulfo-Cy5) is a bright, water-soluble, far-red fluorescent dye widely used for labeling biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2] Its carboxylic acid derivative is not directly reactive with amines but can be chemically activated to form a stable, amine-reactive intermediate. The most common and efficient method for this activation is a two-step process utilizing carbodiimide chemistry with 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4]

This process first uses EDC to activate the carboxyl group of the dye, forming a highly reactive O-acylisourea intermediate.[5] This intermediate is prone to hydrolysis in aqueous solutions.[5] To enhance stability and efficiency, Sulfo-NHS is added to react with the intermediate, converting it into a more stable, amine-reactive Sulfo-NHS ester.[4][5][6] This activated ester then readily reacts with primary amines ($-NH_2$) on the target molecule to form a stable amide bond.[3][6] The "Sulfo" groups on the cyanine dye ensure high water solubility, making it ideal for labeling reactions in aqueous buffers.[7][8][9]

Data Presentation

The spectral properties of Sulfo-Cy5 are essential for quantitative analysis, such as determining the degree of labeling.

Property	Value	Reference
Maximum Excitation (λ_{max})	~646 nm	[9][10][11]
Maximum Emission (λ_{em})	~662 nm	[9][10][11]
Molar Extinction Coefficient (ϵ)	~271,000 M ⁻¹ cm ⁻¹	[9][10][11]
Fluorescence Quantum Yield (Φ)	~0.28	[9][10][11]
Correction Factor (CF ₂₈₀)	~0.04	[9]

Experimental Protocols

Protocol 1: Two-Step Activation of Sulfo-Cy5 Carboxylic Acid

This protocol describes the conversion of Sulfo-Cy5 carboxylic acid into its amine-reactive Sulfo-NHS ester. This two-step method is preferred as it allows for the removal of excess EDC before adding the amine-containing target molecule, preventing unwanted cross-linking of the target.[4][12]

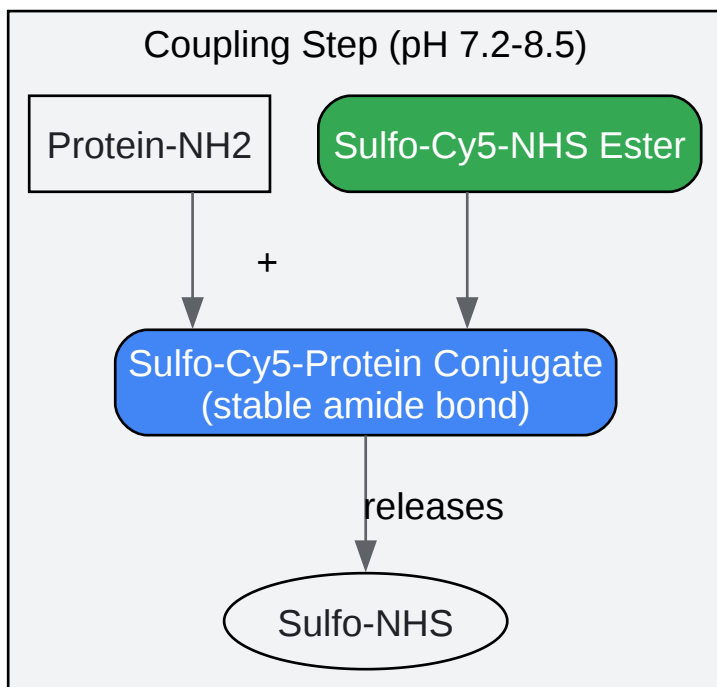
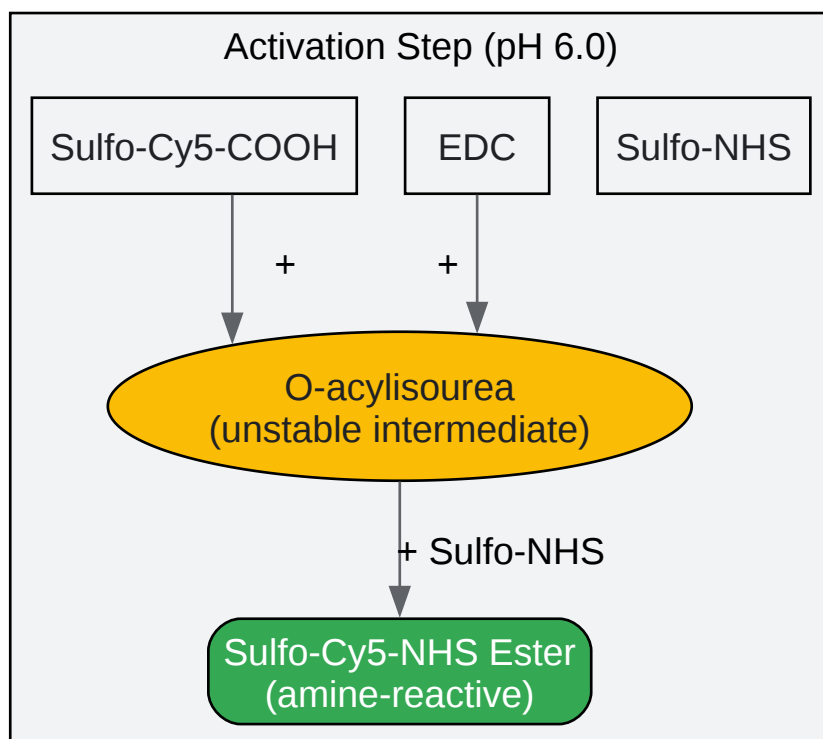
Materials:

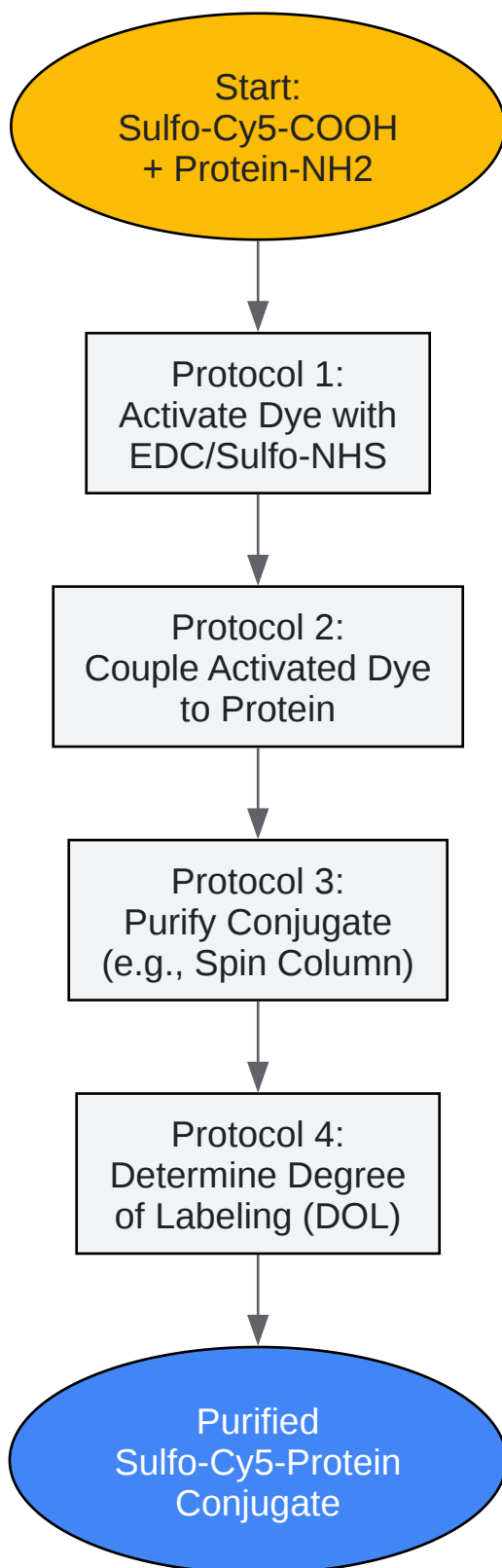
- Sulfo-Cy5 carboxylic acid
- 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.[3][5]
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction tubes

Procedure:

- Prepare Sulfo-Cy5 Solution: Dissolve Sulfo-Cy5 carboxylic acid in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
- Prepare Activation Reagents: Immediately before use, weigh out EDC and Sulfo-NHS and dissolve them in Activation Buffer to a final concentration of ~100 mM. These reagents are moisture-sensitive and hydrolyze quickly in water.[3]
- Activation Reaction: a. In a reaction tube, combine Sulfo-Cy5 carboxylic acid stock solution with Activation Buffer. b. Add the freshly prepared EDC solution to the Sulfo-Cy5 solution. A 10-fold molar excess of EDC over the dye is recommended.[6] c. Immediately add the freshly prepared Sulfo-NHS solution. A 2.5-fold molar excess of Sulfo-NHS over EDC (or 25-fold over the dye) is recommended.[6] d. Mix the components well and incubate the reaction for 15-30 minutes at room temperature, protected from light.[6]

The resulting solution contains the activated Sulfo-Cy5 NHS ester, which can be used immediately for amine coupling as described in Protocol 2.





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